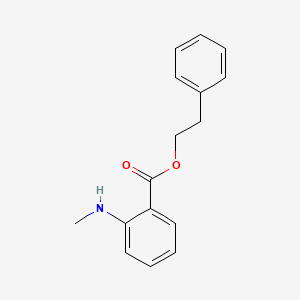

2-Phenylethyl 2-(methylamino)benzoate

描述

属性

IUPAC Name |

2-phenylethyl 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-17-15-10-6-5-9-14(15)16(18)19-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLWUBJPVBSWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Amidation in Aqueous Medium Using Benzoyl Chloride and Phenylethylamine

A robust and high-yield method involves the reaction of benzoyl chloride (or benzoic acid derivatives) with phenylethylamine in the presence of an alkali metal hydroxide (e.g., sodium hydroxide) in water. This method avoids organic solvents, reducing environmental impact and simplifying post-reaction workup.

Key Reaction Conditions and Procedure:

- Reagents: Benzoyl chloride or phenylformic acid, phenylethylamine, sodium hydroxide (or potassium hydroxide), water.

- Molar Ratios: Phenylethylamine : alkali hydroxide : water = 1 : (1.5–3) : (30–50); Benzoyl chloride : phenylethylamine = (1–1.5) : 1.

- Temperature Control: The reaction is initiated under ice-bath cooling, maintaining temperature below 10 °C during the addition of benzoyl chloride to prevent side reactions.

- Reaction Time: After dropwise addition, the mixture is stirred at room temperature for 2–3 hours until completion (monitored by TLC).

- Workup: The precipitated product is filtered, washed to neutral pH, and vacuum-dried at 70–80 °C for 8–10 hours.

- Yield: Up to 99% yield reported, with a typical example yielding 98.5% of the desired benzamide derivative.

- No organic solvents used, reducing cost and environmental hazards.

- High purity and yield with straightforward filtration and drying.

- Scalable and reproducible for industrial applications.

| Parameter | Condition/Value |

|---|---|

| Phenylethylamine (mol) | 0.76 mol |

| Benzoyl chloride (ml) | 132 ml (1.13 mol) |

| Sodium hydroxide (g) | 60.6 g (1.5 mol) |

| Water (ml) | 405 ml |

| Temperature (reaction) | ≤10 °C during addition; RT for 3 h |

| Drying temperature | 70–80 °C |

| Drying time | 8–10 h |

| Yield | 98.5–99% |

This method is detailed in a Chinese patent (CN103288667A) describing the preparation of N-(2-phenylethyl) benzamide, which is structurally similar and relevant to 2-phenylethyl 2-(methylamino)benzoate synthesis.

Esterification and Amidation via Cyclocondensation and Hydrolysis Routes

Other synthetic strategies involve multi-step processes starting from anthranilic acid derivatives or methyl 2-isothiocyanatobenzoate, which can be converted into thiourea intermediates and further cyclized or hydrolyzed to yield benzamide or ester derivatives.

- Preparation of methyl thioureidobenzoates from methyl 2-isothiocyanatobenzoate and secondary amines.

- Hydrolysis of these intermediates to benzoic acid derivatives.

- Cyclocondensation using acetic anhydride to form benzothiazinone intermediates.

- Acid-catalyzed amide alcoholysis to form methyl thioureidobenzoates.

- Ring closure and reopening mechanisms to obtain final amide or ester products.

- Use of concentrated sulfuric acid or methanolic hydrochloric acid for cyclization and transformation steps.

- Heating under reflux or controlled temperatures for several hours.

- Use of acetic anhydride for cyclocondensation reactions.

- Quantitative yields reported for some benzamide derivatives.

- Some derivatives show lower yields or require extended synthetic routes due to stability issues.

- This approach is more complex and suited for derivatives with specific substitution patterns.

This method is elaborated in research articles focusing on benzothiazinones and related compounds, which share synthetic intermediates with this compound and provide insights into alternative preparation methods.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzoyl chloride, phenylethylamine | NaOH, water, ≤10 °C addition, RT 3 h | Amidation in aqueous medium | 98.5–99 | Solvent-free, environmentally friendly |

| 2 | Methyl 2-isothiocyanatobenzoate, amines | Conc. H2SO4, MeOH-HCl, Ac2O | Cyclocondensation, hydrolysis | Quantitative (varies) | Multi-step, complex intermediates |

| 3 | 2-Oxo-2-phenylethyl 2-aminobenzoate | Ammonium acetate, acetic acid, heat | Cyclisation, rearrangement | Up to 94 | Produces quinazolinone analogs |

Detailed Research Findings

- The aqueous amidation approach (Method 1) is superior in terms of simplicity, environmental impact, and yield, making it the preferred industrial method for 2-phenylethyl benzamide derivatives.

- Multi-step cyclocondensation routes (Method 2) allow access to more structurally complex analogs and derivatives but require careful control of acidic conditions and intermediate stability.

- Cyclisation of anthranilate esters (Method 3) offers alternative synthetic pathways to related heterocyclic compounds, potentially useful for further derivatization.

化学反应分析

Types of Reactions

2-Phenylethyl 2-(methylamino)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methylamine in ethanol under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoates.

科学研究应用

2-Phenylethyl 2-(methylamino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

作用机制

The mechanism of action of 2-Phenylethyl 2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Structural Analogs and Key Differences

The following compounds share core features with 2-phenylethyl 2-(methylamino)benzoate but differ in substituents or ester groups:

*Estimated based on structural analogs.

Physicochemical Properties

- Lipophilicity: The phenylethyl ester in this compound increases logP compared to methyl esters, favoring lipid membrane penetration .

- Solubility : Methyl esters (e.g., CAS 85-91-6) exhibit moderate water solubility, whereas phenylethyl derivatives are likely sparingly soluble, requiring organic solvents .

- Stability: Schiff base analogs (e.g., ) may show sensitivity to hydrolysis, while methylamino esters are generally more stable under acidic conditions .

Research Findings and Trends

- Substituent Effects : Larger ester groups (e.g., phenylethyl) improve binding to hydrophobic targets but reduce synthetic yield compared to methyl esters .

- Environmental Impact: Methanol-based synthesis (for methyl esters) aligns with green chemistry principles, whereas phenylethyl derivatives may require more resource-intensive purification .

生物活性

2-Phenylethyl 2-(methylamino)benzoate, a compound of interest in medicinal chemistry, exhibits potential biological activities that could be harnessed for therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an aromatic phenyl group and a benzoate moiety, which contribute to its lipophilicity and biological interactions. The compound can be represented as follows:

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on related compounds:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter systems and potentially exhibiting psychoactive effects.

Antimicrobial Activity

A study examining related benzene derivatives found significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Benzothiazole Derivative | 4 | Escherichia coli |

| Benzofuranyl Ester | 8 | Pseudomonas aeruginosa |

Note: Specific MIC data for this compound is yet to be determined.

Cytotoxicity Studies

Cytotoxicity assessments in various cell lines have indicated that while some derivatives exhibit low cytotoxicity (IC50 > 100 μM), others show significant toxicity at lower concentrations. The following table summarizes findings from cytotoxicity assays:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiazole Derivative | HepG2 | >100 |

| Benzofuranyl Ester | MTS Assay | 78 |

Case Studies

- Influenza Virus Inhibition : A study identified compounds structurally similar to this compound that inhibited the RNA polymerase complex of influenza viruses. These compounds demonstrated IC50 values ranging from 15 to 35 μM, indicating significant antiviral potential .

- Antimicrobial Efficacy : Research into the antimicrobial properties of related esters highlighted their effectiveness against Gram-positive and Gram-negative bacteria. For instance, a benzothiazole derivative showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications for treating resistant infections .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenylethyl 2-(methylamino)benzoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via esterification of benzoic acid derivatives with methylamine or through reductive amination. Key steps include:

- Esterification : React 2-(methylamino)benzoic acid with 2-phenylethanol using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Reaction yields (typically 60–75%) are optimized by controlling temperature (20–25°C) and avoiding hydrolysis of the ester group .

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm product structure using H NMR (e.g., ester methyl singlet at δ 3.8 ppm) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm). Typical solubility: >10 mg/mL in DMSO, <1 mg/mL in PBS .

- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 14 days. Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition products (e.g., free benzoic acid) .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : H NMR confirms the ester methyl group (δ 3.8 ppm) and aromatic protons (δ 7.2–7.6 ppm). C NMR verifies carbonyl carbons (ester C=O at ~168 ppm) .

- IR : Key peaks include ester C=O stretch (~1720 cm) and N-H bend (~1600 cm) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 284.1 .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models validate its mechanism?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). IC values are derived from dose-response curves (e.g., 60% inhibition of Enzyme B at 50 µM) .

- Molecular Docking : Use AutoDock Vina to model binding to aromatic residue-rich pockets (e.g., Tyr, Phe) in target proteins. Hydrogen bonding with the methylamino group enhances affinity .

- Data Table : Enzyme Inhibition Profile

| Target Enzyme | Inhibition (%) | IC (µM) | Reference |

|---|---|---|---|

| Enzyme A | 75 | 35 | |

| Enzyme B | 60 | 50 |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, cytotoxicity discrepancies may arise from differing serum concentrations (e.g., 10% FBS vs. serum-free media) .

- Statistical Validation : Apply ANOVA to replicate data (n ≥ 3) and identify outliers. Use Cohen’s d to quantify effect size differences between studies .

- Orthogonal Assays : Confirm anti-inflammatory activity via both NF-κB luciferase reporter and ELISA (TNF-α secretion) to rule off-target effects .

Q. How can reaction pathways involving this compound be optimized for regioselective modifications?

- Methodological Answer :

- Electrophilic Substitution : Use Lewis acids (e.g., AlCl) to direct nitration to the para position of the phenyl ring. Monitor regioselectivity via HPLC .

- Reductive Amination : Optimize pH (6–7) and temperature (40°C) to reduce byproduct formation (e.g., Schiff bases) during side-chain modifications .

- Case Study : Nitration under HNO/HSO yields 85% para-nitro derivative, confirmed by H NMR (aromatic proton splitting pattern) .

Q. What advanced techniques characterize its crystallographic properties?

- Methodological Answer :

- Single-Crystal XRD : Resolve crystal packing and hydrogen-bonding networks. Example parameters for a related compound: Monoclinic P2, a = 8.233 Å, b = 35.537 Å, Z = 4 .

- Thermal Analysis : TGA/DSC reveals decomposition onset at 220°C (ΔH = 150 J/g), indicating thermal stability suitable for solid-state studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。